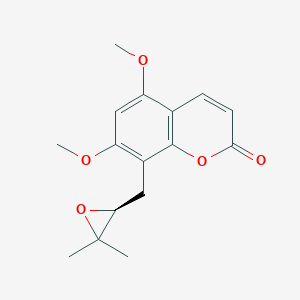
(E)-5-(2,6,6-trimethylcyclohexen-1-yl)pent-4-en-2-ynenitrile
Übersicht
Beschreibung
(E)-5-(2,6,6-trimethylcyclohexen-1-yl)pent-4-en-2-ynenitrile is an organic compound characterized by its unique structure, which includes a cyclohexene ring with three methyl groups and a nitrile group attached to a penten-ynen chain
Wissenschaftliche Forschungsanwendungen
(E)-5-(2,6,6-trimethylcyclohexen-1-yl)pent-4-en-2-ynenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (E)-5-(2,6,6-trimethylcyclohexen-1-yl)pent-4-en-2-ynenitrile typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring with three methyl groups can be synthesized through a Diels-Alder reaction between isoprene and a suitable dienophile.
Introduction of the Penten-ynen Chain: The penten-ynen chain can be introduced via a Sonogashira coupling reaction, where an alkyne is coupled with a halide in the presence of a palladium catalyst.
Addition of the Nitrile Group: The nitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile source, such as sodium cyanide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring and the alkyne group, leading to the formation of epoxides and diketones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde under appropriate conditions.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed:
Oxidation: Epoxides, diketones, and carboxylic acids.
Reduction: Amines, aldehydes, and alcohols.
Substitution: Various substituted nitriles, amides, and esters.
Wirkmechanismus
The mechanism of action of (E)-5-(2,6,6-trimethylcyclohexen-1-yl)pent-4-en-2-ynenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrile group can act as an electrophile, participating in various biochemical reactions. The compound’s unique structure allows it to fit into specific binding sites, influencing molecular pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
(E)-5-(2,6,6-trimethylcyclohexen-1-yl)pent-4-en-2-ynenitrile: Unique due to its combination of a cyclohexene ring, penten-ynen chain, and nitrile group.
This compound: Similar structure but with variations in the substituents on the cyclohexene ring or the penten-ynen chain.
This compound: Compounds with different functional groups, such as aldehydes or ketones, instead of the nitrile group.
Uniqueness: The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical reactivity and potential applications. The presence of the nitrile group, along with the conjugated alkyne and cyclohexene ring, allows for a wide range of chemical transformations and interactions with biological targets.
Eigenschaften
IUPAC Name |
(E)-5-(2,6,6-trimethylcyclohexen-1-yl)pent-4-en-2-ynenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N/c1-12-8-7-10-14(2,3)13(12)9-5-4-6-11-15/h5,9H,7-8,10H2,1-3H3/b9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLSEAKCBXIBNM-WEVVVXLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC#CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C#CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90421285 | |
| Record name | (4E)-5-(2,6,6-Trimethylcyclohex-1-en-1-yl)pent-4-en-2-ynenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90421285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173214-57-8 | |
| Record name | (4E)-5-(2,6,6-Trimethylcyclohex-1-en-1-yl)pent-4-en-2-ynenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90421285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




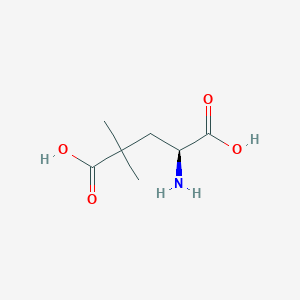
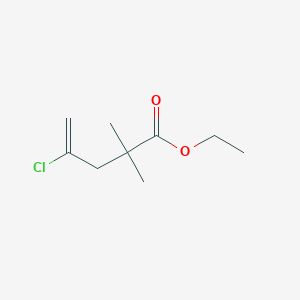
![1-(4-Chlorobenzyl)-1-[4-(isopropyl)phenyl]hydrazine, Hydrochloride](/img/structure/B16123.png)
![2-[5-[[2-[[Bis(pyridin-2-ylmethyl)amino]methyl]anilino]methyl]-2-chloro-6-hydroxy-3-oxoxanthen-9-yl]benzoic acid](/img/structure/B16127.png)

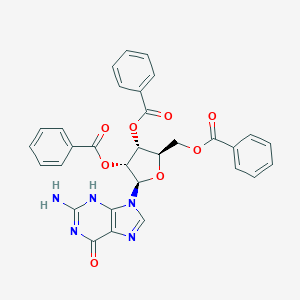
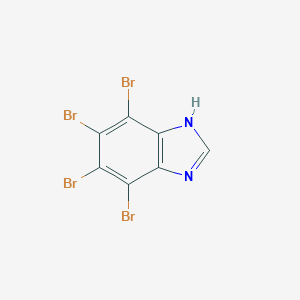

![1-(4-Methoxybenzyl)-2,3-dihydroimidazo[1,2-a]pyridin-1-ium Chloride](/img/structure/B16138.png)

